N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide
Overview
Description
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C22H22FN9O and its molecular weight is 447.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that many compounds with similar structures have a broad spectrum of biological activities and bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to a variety of biological effects .
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Compounds with similar structures have been shown to produce a variety of biological effects .
Biological Activity
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuropharmacological applications. This article reviews the biological activity of this compound based on recent research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It contains a piperazine ring, a pyrazolo[3,4-d]pyrimidine moiety, and a pyrazine-2-carboxamide functional group, which contribute to its pharmacological properties.
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives containing piperazine have been shown to interact with various biological targets, including kinases involved in cell proliferation and survival pathways. A study demonstrated that a related compound exhibited cytostatic activity across multiple cancer cell lines, achieving a growth inhibition (GI) value of 86.28% against non-small cell lung cancer (NSCLC) cells at a concentration of 10 μM .
Neuropharmacological Effects
The piperazine moiety is known for its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. Compounds incorporating this structure have been evaluated for their potential in treating neurological disorders. The presence of the fluorophenyl group may enhance binding affinity and selectivity for these receptors.
Structure-Activity Relationship (SAR)
The biological activity of this compound has been explored through SAR studies. Modifications to the piperazine ring and the introduction of various substituents on the pyrazolo[3,4-d]pyrimidine core have been shown to significantly influence potency and selectivity. For example, variations in the alkyl chain length attached to the piperazine can affect solubility and bioavailability .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that related compounds exhibited significant antiproliferative effects against various cancer cell lines. For example, a derivative similar to our compound showed promising results with GI values ranging from 40% to 86% against colorectal carcinoma and breast cancer cell lines .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of similar compounds in vivo. These studies indicated that compounds with a similar structure could reduce tumor growth significantly when administered at therapeutic doses.
Data Tables
Compound | Cell Line | GI Value (%) | Concentration (μM) |
---|---|---|---|
Compound A | HOP-92 | 86.28 | 10 |
Compound B | HCT-116 | 40.87 | 10 |
Compound C | SK-BR-3 | 46.14 | 10 |
Properties
IUPAC Name |
N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pyrazine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN9O/c23-16-1-3-17(4-2-16)30-9-11-31(12-10-30)20-18-13-29-32(21(18)28-15-27-20)8-7-26-22(33)19-14-24-5-6-25-19/h1-6,13-15H,7-12H2,(H,26,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVSXLPGAKFQAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4CCNC(=O)C5=NC=CN=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN9O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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